molecular formula C9H19NS2 B089651 Dibutyldithiocarbamic acid CAS No. 150-11-8

Dibutyldithiocarbamic acid

Cat. No. B089651
CAS RN: 150-11-8
M. Wt: 205.4 g/mol
InChI Key: SZRLKIKBPASKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyldithiocarbamic acid (DBDTC) is a chemical compound that is widely used in scientific research as a chelating agent and a ligand for metal ions. It is a yellowish-green powder that is soluble in organic solvents and is commonly used in the synthesis of metal complexes. The following paper will explore the synthesis method of DBDTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

  • Gas Chromatography for Metal Chelates : Dibutyldithiocarbamic acid has been studied for its use in capillary gas chromatography, particularly for determining trace metals in samples. The thermal behavior of metal chelates of Dibutyldithiocarbamic acid was found suitable for gas chromatographic determinations in the range of 50–1000 ng, indicating its potential for precise trace metal analysis (Riekkola, 1982).

  • GABA Production and Applications : Various studies have focused on the production of GABA, which is biochemically related to Dibutyldithiocarbamic acid. For example, research into the production of GABA from lactic acid bacteria highlights the potential of generating GABA-rich functional foods and its health benefits (Cui et al., 2020).

  • GABA in Disease States : GABA, closely related to Dibutyldithiocarbamic acid, has been investigated in the context of diseases such as asthma, Alzheimer's, and autoimmune diseases. These studies provide insights into how GABAergic systems and signaling might be involved in the pathogenesis and potential treatment of these conditions (Xiang et al., 2007), (Govindpani et al., 2017), (Prud’homme et al., 2015).

properties

CAS RN

150-11-8

Product Name

Dibutyldithiocarbamic acid

Molecular Formula

C9H19NS2

Molecular Weight

205.4 g/mol

IUPAC Name

dibutylcarbamodithioic acid

InChI

InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12)

InChI Key

SZRLKIKBPASKQH-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)S

Canonical SMILES

CCCCN(CCCC)C(=S)S

Other CAS RN

22914-74-5
150-11-8

synonyms

Dibutyldithiocarbamic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

5′-(Dibutyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole (i.e., formula (I) where X is hydrogen and R1 and R2 are n-butyl radicals) was prepared in the following manner. In 100 grams of isopropyl alcohol 26 grams of dibutyl amine was combined with 16 grams of CS2 and held at a temperature of about 40° C. for about 1 hour to yield a dibutyl dithiocarbamic acid intermediate. Subsequently, 30 grams of 2,5-dimercapto-1,3,4-thiadiazole was added to the mixture along with 20 grams of 35 wt. % hydrogen peroxide. The mixture was reacted for about 1 hour at a temperature of about 28° C. to yield the liquid end product 5′-(dibutyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyldithiocarbamic acid
Reactant of Route 2
Dibutyldithiocarbamic acid

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